2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid
Overview
Description
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid is an organic compound with the molecular formula C11H8ClNO2S. It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and a sulfanylacetic acid moiety at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid typically involves the reaction of 7-chloroquinoline with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aminoquinoline, thioquinoline derivatives.
Scientific Research Applications
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetic acid moiety can interact with enzymes and proteins, inhibiting their activity. These interactions contribute to the compound’s antimicrobial, anti-inflammatory, and anticancer properties .
Comparison with Similar Compounds
- 2-[(7-Chloroquinolin-4-yl)thio]acetic acid
- 2-[(7-Chloro-4-quinolinyl)thio]acetic acid
- Acetic acid, 2-[(7-chloro-4-quinolinyl)thio]-
Comparison: 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid is unique due to the presence of both the quinoline ring and the sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-1-2-8-9(5-7)13-4-3-10(8)16-6-11(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWVKWISZZSPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279604 | |
Record name | 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5429-07-2 | |
Record name | 5429-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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